molecular formula C24H26O6 B11647567 3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11647567
M. Wt: 410.5 g/mol
InChI Key: OKIAHRKMCJOOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a chromen-4-one core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be achieved through a multi-step process involving the following key steps:

    Formation of the chromen-4-one core: This can be synthesized via the condensation of an appropriate phenol with a β-keto ester under acidic conditions.

    Etherification: The chromen-4-one core is then etherified with 3-methylphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the resulting compound with 3-methylbutyl propanoate using a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromen-4-one moieties.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core.

    Substitution: Nucleophilic substitution reactions can occur at the ester and ether linkages.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or quinones.

    Reduction: Reduction typically yields alcohols or alkanes.

    Substitution: Substitution reactions can produce a variety of ethers or esters depending on the nucleophile used.

Scientific Research Applications

3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of ester and ether chemistry.

    Biology: The compound’s chromen-4-one core is of interest in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of fragrances and flavorings due to its ester functionality.

Mechanism of Action

The mechanism of action of 3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets:

    Molecular Targets: The chromen-4-one core can interact with enzymes such as cyclooxygenases and lipoxygenases, inhibiting their activity.

    Pathways Involved: The compound can modulate pathways related to oxidative stress and inflammation, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-methylbutyl propanoate: A simpler ester with similar fragrance properties.

    3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl acetate: A structurally similar compound with different ester functionality.

    2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid: The carboxylic acid analog of the compound.

Uniqueness

3-methylbutyl 2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is unique due to its combination of a chromen-4-one core with an ester and ether functionality, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H26O6

Molecular Weight

410.5 g/mol

IUPAC Name

3-methylbutyl 2-[3-(3-methylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C24H26O6/c1-15(2)10-11-27-24(26)17(4)29-19-8-9-20-21(13-19)28-14-22(23(20)25)30-18-7-5-6-16(3)12-18/h5-9,12-15,17H,10-11H2,1-4H3

InChI Key

OKIAHRKMCJOOEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.